molecular formula C13H18N2O4 B14472489 gamma-Glutamyl tyramine CAS No. 65520-56-1

gamma-Glutamyl tyramine

Cat. No.: B14472489
CAS No.: 65520-56-1
M. Wt: 266.29 g/mol
InChI Key: HSYMWRKZTLQPMR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Glutamyl tyramine can be synthesized through enzymatic methods. One approach involves the co-expression of gamma-glutamylmethylamide synthetase and polyphosphate kinase in engineered Escherichia coli . This method allows for the efficient synthesis of gamma-glutamyl compounds, including this compound, with high conversion rates.

Industrial Production Methods: The industrial production of this compound typically involves the use of biocatalysts to facilitate the reaction. The enzymes gamma-glutamylmethylamide synthetase and polyphosphate kinase are co-expressed in a suitable host, such as Escherichia coli, to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Gamma-Glutamyl tyramine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of this compound oxide, while reduction may yield this compound hydride.

Properties

CAS No.

65520-56-1

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(2S)-5-amino-2-[2-(4-hydroxyphenyl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C13H18N2O4/c14-12(17)6-5-11(13(18)19)15-8-7-9-1-3-10(16)4-2-9/h1-4,11,15-16H,5-8H2,(H2,14,17)(H,18,19)/t11-/m0/s1

InChI Key

HSYMWRKZTLQPMR-NSHDSACASA-N

Isomeric SMILES

C1=CC(=CC=C1CCN[C@@H](CCC(=O)N)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1CCNC(CCC(=O)N)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.